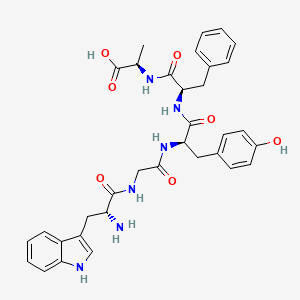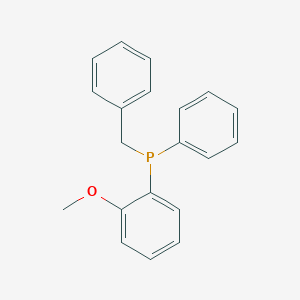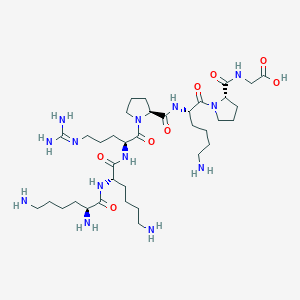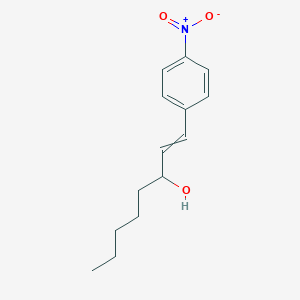![molecular formula C16H10N2OS B15170180 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one CAS No. 879282-19-6](/img/structure/B15170180.png)
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound features a unique structural motif that combines a thiazole ring with an isoquinoline moiety, making it a valuable target for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds smoothly, yielding the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
科学的研究の応用
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying antibacterial, antifungal, and antiviral properties.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.
作用機序
The mechanism of action of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyridines: These compounds share a similar thiazole ring structure but differ in the fused heterocyclic system.
Thiazolo[5,4-d]thiazoles: These compounds feature a thiazole-thiazole fusion, offering different biological activities.
Pyrano[2,3-d]thiazoles: These derivatives have a pyran ring fused to the thiazole, providing unique chemical properties.
Uniqueness
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is unique due to its combination of a thiazole ring with an isoquinoline moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
879282-19-6 |
|---|---|
分子式 |
C16H10N2OS |
分子量 |
278.3 g/mol |
IUPAC名 |
2-phenyl-4H-[1,3]thiazolo[4,5-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-12-9-5-4-8-11(12)13-14(17-15)18-16(20-13)10-6-2-1-3-7-10/h1-9H,(H,17,19) |
InChIキー |
BKGKFBSZLYWKFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)

![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)


![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)


![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)

![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
